molecular formula C12H19NO B8657327 3-Benzylamino-3-methyl-butan-1-ol

3-Benzylamino-3-methyl-butan-1-ol

Cat. No.: B8657327
M. Wt: 193.28 g/mol
InChI Key: RBJZUINKHKIHFL-UHFFFAOYSA-N
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Description

3-Benzylamino-3-methyl-butan-1-ol is a useful research compound. Its molecular formula is C12H19NO and its molecular weight is 193.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

3-(benzylamino)-3-methylbutan-1-ol

InChI

InChI=1S/C12H19NO/c1-12(2,8-9-14)13-10-11-6-4-3-5-7-11/h3-7,13-14H,8-10H2,1-2H3

InChI Key

RBJZUINKHKIHFL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCO)NCC1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of ethyl 3-benzylamino-3-methylbutyrate (7.35 g, 31.2 mmol) in THF (150 mL) was added LiAlH4 (2.40 g, 63.2 mmol) portionwise at 0° C. for 0.5 h, and the mixture was stirred at room temperature for 5 h. The mixture was cooled on iced-water bath, then dropped a little water. The mixture was diluted with ethyl acetate, then dried over anhydrous Na2SO4, filtered, and then concentrated in vacuo. Flash chromatography (EtOAc:MeOH=5:1) of the residue gave 3-benzylamino-3-methyl-1-butanol as a pale yellow oil (3.91 g, 65%).
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

To a slurry of 3-Benzylamino-3-methyl-butyric acid (1.00 g, 4.83 mmol) in THF was added borane (9.7 mmol, 9.7 mL of a 1.0 M solution in THF). After stirring for 1 h, the mixture was quenched by pouring into a mixture of 1 M HCl and crushed ice. The mixture was neutralized with K2CO3 and extracted 1× with CHCl3. The material was dried via passage through cotton and concentrated to give 441 mg (47%) of the title compound: Rf 0.40 (12:88 MeOH/CHCl3).
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Yield
47%

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